
azetidin-3-yl N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidin-3-yl N-methylcarbamate is a chemical compound with the molecular formula C5H10N2O2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is characterized by the presence of a carbamate group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
Azetidin-3-yl N-methylcarbamate can be synthesized through several methods. One common approach involves the reaction of azetidine with methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products.
Another method involves the use of azetidin-3-ol, which is reacted with methyl chloroformate in the presence of a base such as triethylamine. This reaction proceeds through the formation of an intermediate carbamate ester, which is subsequently converted to this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
Azetidin-3-yl N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The carbamate group can undergo nucleophilic substitution reactions with reagents such as amines or alcohols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Amines, alcohols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce this compound alcohols. Substitution reactions result in various substituted carbamate derivatives.
科学的研究の応用
Azetidin-3-yl N-methylcarbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.
Industrial Applications: The compound is employed in the development of agrochemicals and other industrial products due to its reactivity and stability.
作用機序
The mechanism of action of azetidin-3-yl N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
類似化合物との比較
Azetidin-3-yl N-methylcarbamate can be compared with other similar compounds, such as:
Azetidin-3-yl N-ethylcarbamate: Similar structure but with an ethyl group instead of a methyl group, leading to differences in reactivity and biological activity.
Azetidin-3-yl N-propylcarbamate: Contains a propyl group, which may result in altered pharmacokinetic properties and applications.
Azetidin-3-yl N-butylcarbamate: The presence of a butyl group can influence the compound’s solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C5H10N2O2 |
|---|---|
分子量 |
130.15 g/mol |
IUPAC名 |
azetidin-3-yl N-methylcarbamate |
InChI |
InChI=1S/C5H10N2O2/c1-6-5(8)9-4-2-7-3-4/h4,7H,2-3H2,1H3,(H,6,8) |
InChIキー |
FWKZXDXFGJTECF-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)OC1CNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


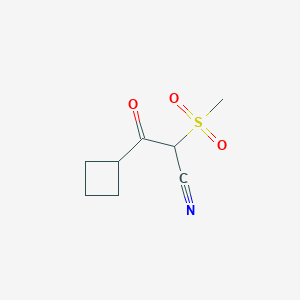

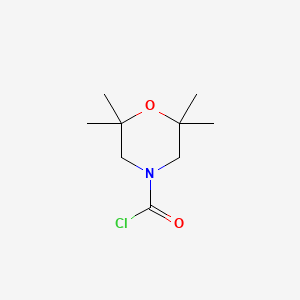
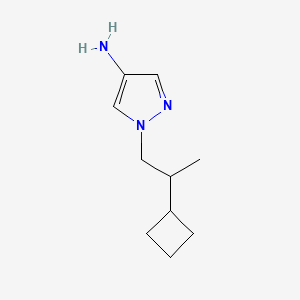
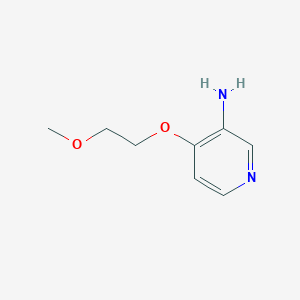
![Ethyl 2-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13319887.png)
![1-[(3-methylcyclohexyl)methyl]-1H-imidazol-2-amine](/img/structure/B13319893.png)
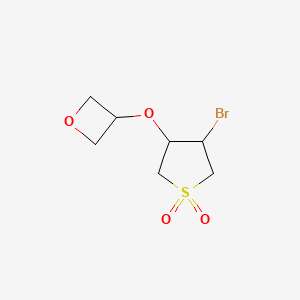
![tert-butyl N-[1-(2-fluorobenzenesulfonyl)pyrrolidin-2-yl]carbamate](/img/structure/B13319909.png)
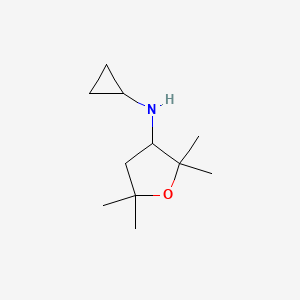
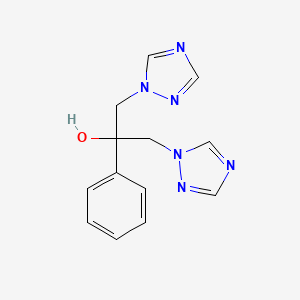

![2-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B13319929.png)
![1-Bromo-3-([(2-bromocyclopentyl)oxy]methyl)benzene](/img/structure/B13319945.png)
